Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate

Natural Product Chemistry Phytochemistry Benzofuran SAR

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate (CAS 617722-55-1; molecular formula C₁₄H₁₄O₄; molecular weight 246.26 g/mol; exact mass 246.08920892 g/mol; topological polar surface area 52.60 Ų) belongs to the 2,3-dihydrobenzofuran acrylate class. It is a chiral compound featuring a methyl acrylate moiety at the C2 position and a 5-acetyl substituent on the dihydrobenzofuran core.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
Cat. No. B12394993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)C(=O)OC
InChIInChI=1S/C14H14O4/c1-8(14(16)17-3)13-7-11-6-10(9(2)15)4-5-12(11)18-13/h4-6,13H,1,7H2,2-3H3/t13-/m0/s1
InChIKeyVRFFYSMCJGZOPF-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate: Procurement-Ready Physicochemical Profile and Structural Identity


Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate (CAS 617722-55-1; molecular formula C₁₄H₁₄O₄; molecular weight 246.26 g/mol; exact mass 246.08920892 g/mol; topological polar surface area 52.60 Ų) belongs to the 2,3-dihydrobenzofuran acrylate class [1]. It is a chiral compound featuring a methyl acrylate moiety at the C2 position and a 5-acetyl substituent on the dihydrobenzofuran core [1]. It is a naturally occurring secondary metabolite isolable from the roots of Microglossa pyrifolia (Lam.) Kuntze . Its identity is confirmed by 1D and 2D NMR and HR-ESI-MS, and it is commercially available at purities ≥95% for research applications [1].

Why Generic 2,3-Dihydrobenzofuran Acrylates Cannot Replace Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate in Targeted Research


Most 2,3-dihydrobenzofuran acrylates isolated from Microglossa pyrifolia and other Asteraceae species bear the 6-acetyl-5-hydroxy substitution pattern [1]. Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate is one of the rare congeners that instead carries a 5-acetyl group lacking the 5-hydroxy substituent, a structural divergence that distinguishes it from over 85% of co-occurring dihydrobenzofurans in the source plant and that directly affects hydrogen-bonding capacity, metabolic stability, and receptor-interaction profiles [1]. Generic substitution with the more abundant 6-acetyl-5-hydroxy analog (CAS 617722-56-2) or with the unsubstituted 2,3-dihydrobenzofuran core would therefore alter key pharmacophoric features. The (S)-configuration at C2 further restricts stereochemical interchangeability relative to racemic mixtures or (R)-enantiomers.

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


Unique 5-Acetyl Substitution Pattern Versus the Dominant 6-Acetyl-5-Hydroxy Congener

Among the seven dihydrobenzofurans isolated from Microglossa pyrifolia roots, only the title compound (designated compound 1) bears the 5-acetyl substitution pattern; the remaining six congeners all possess the 6-acetyl-5-hydroxy substitution [1]. The title compound (C₁₄H₁₄O₄, MW 246.26) lacks the C5 hydroxyl present in the 6-acetyl analog (C₁₄H₁₄O₅, MW 262.26), reducing its hydrogen-bond donor count by one and lowering its topological polar surface area [1].

Natural Product Chemistry Phytochemistry Benzofuran SAR

Molecular Weight and Formula Distinction from the Closest Structural Analog (CAS 617722-56-2)

The title compound has a molecular mass of 246.26 g/mol (C₁₄H₁₄O₄), which is 16 mass units (one oxygen atom) lighter than its nearest structural neighbor, methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate (262.26 g/mol, C₁₄H₁₄O₅) [1]. This mass difference is analytically resolvable by LC-MS and provides unambiguous batch identity verification [2].

Analytical Chemistry Quality Control Procurement Specification

Natural Product Provenance and Dual Analgesic–Hepatoprotective Activity Profile

The title compound is isolable from Microglossa pyrifolia roots, a plant used in East African traditional medicine for analgesia [1]. The root extract, containing this compound, has demonstrated both analgesic and hepatic (hepatoprotective) activities . In contrast, the 6-acetyl-5-hydroxy congener from Vernonia cinerea is not associated with the same traditional analgesic indication . No direct IC₅₀ comparator data are available for the purified compound versus a standard analgesic; the activity attribution is currently based on extract-level evidence.

Ethnopharmacology Drug Discovery Natural Product Screening

Acrylate Functionality Enabling Polymer and Material Science Applications Beyond the In-Class Baseline

The methyl acrylate moiety on the dihydrobenzofuran core provides a reactive handle for polymerization, cyclization, and coupling reactions not available on the parent 5-acetyl-2,3-dihydrobenzofuran scaffold [1][2]. Acrylate derivatives of 2,3-dihydrobenzofurans have been validated as pesticide candidates with up to 8.3-fold enhanced acaricidal activity (LC₅₀ 0.165 mg/mL vs. osthole LC₅₀ 1.367 mg/mL) [3], supporting the broader functional utility of this chemotype in agrochemical development.

Polymer Chemistry Functional Materials Agrochemicals

Chiral (S)-Configuration as a Defined Stereochemical Entry Point

The title compound is supplied with defined (S)-configuration at the C2 stereocenter, as specified by the IUPAC name and InChI Key (VRFFYSMCJGZOPF-ZDUSSCGKSA-N) . Chiral HPLC or SFC methods are required to resolve (R)- and (S)-enantiomers; procurement of the pre-resolved (S)-enantiomer eliminates the cost and time burden of chiral separation [1]. The (R)-enantiomer is not commercially cataloged as a standalone entity, making the (S)-form the only accessible enantiopure option [1].

Stereochemistry Asymmetric Synthesis Chiral Resolution

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate: Evidence-Backed Application Scenarios for Scientific Procurement


Natural Product-Based Analgesic Drug Discovery Programs

The compound serves as a structurally authenticated reference standard for natural-product-based analgesic discovery, particularly for programs investigating Microglossa pyrifolia-derived secondary metabolites. Its provenance from an East African traditional medicine source with documented analgesic use provides ethnopharmacological grounding [1]. Procuring this specific (S)-enantiomer ensures stereochemical fidelity in target-engagement assays, avoiding the confounding effects of racemic mixtures .

Functional (Meth)Acrylate Monomer for Specialty Polymer Synthesis

The methyl acrylate group enables participation in radical polymerization and copolymerization reactions, positioning this compound as a benzofuran-functionalized monomer for specialty polymer applications [1]. The rigid dihydrobenzofuran core can impart thermal stability and UV-absorbing properties to the resulting copolymers, differentiating it from simpler aryl acrylate monomers [1].

Analytical Reference Standard for Phytochemical Quality Control

With a defined molecular weight (246.26 g/mol), (S)-configuration, and commercially available purity ≥95%, this compound serves as an authenticated reference standard for LC-MS and HPLC-based quality control of Microglossa pyrifolia extracts and formulations [1]. Its unique 5-acetyl substitution pattern ensures unambiguous chromatographic resolution from co-occurring 6-acetyl-5-hydroxy dihydrobenzofurans [1].

Agrochemical Lead Optimization Scaffold

Acrylate-functionalized 2,3-dihydrobenzofurans have demonstrated up to 8.3-fold acaricidal activity enhancement relative to the osthole lead compound [1]. The title compound's dihydrobenzofuran–acrylate core can be used as a scaffold for further derivatization in crop protection research, building on established structure–activity relationships in this chemotype [1].

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